3-(Isocyano(tosyl)methyl)pyridine
Overview
Description
3-(Isocyano(tosyl)methyl)pyridine is a chemical compound characterized by the presence of an isocyanide group and a tosyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isocyano(tosyl)methyl)pyridine typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the isocyanide and tosyl groups. One common method is the dehydration of the corresponding formamide derivative, which results in the formation of the isocyanide group. The tosyl group can be introduced through subsequent reactions involving tosyl chloride and a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(Isocyano(tosyl)methyl)pyridine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions of this compound can lead to the formation of various products, including nitriles, oxazoles, imidazoles, and other heterocyclic compounds.
Scientific Research Applications
3-(Isocyano(tosyl)methyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound's biological activity has been explored for potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to investigate its use in drug development and as a potential therapeutic agent.
Industry: Its unique chemical properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Isocyano(tosyl)methyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The isocyanide group can coordinate with metal ions, while the tosyl group can act as a leaving group in various reactions. These interactions contribute to the compound's biological and chemical activity.
Comparison with Similar Compounds
3-(Isocyano(tosyl)methyl)pyridine is similar to other compounds containing isocyanide and tosyl groups, such as TosMIC (p-toluenesulfonylmethyl isocyanide). its unique structural features and reactivity set it apart from these compounds. Other similar compounds include:
1-Chloro-3-(isocyano(tosyl)methyl)benzene
p-Toluenesulfonylmethyl isocyanide (TosMIC)
Properties
IUPAC Name |
3-[isocyano-(4-methylphenyl)sulfonylmethyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-5-7-13(8-6-11)19(17,18)14(15-2)12-4-3-9-16-10-12/h3-10,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIQOYGYJOMSCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CN=CC=C2)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680924 | |
Record name | 3-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1067660-10-9 | |
Record name | 3-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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